![molecular formula C13H12O6 B2607122 methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 892559-73-8](/img/structure/B2607122.png)
methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
“Methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” is a chemical compound with the linear formula C12H10O6 . It has a molecular weight of 250.21 . This compound is a derivative of coumarin, a type of heterocycle .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “methyl (5,7-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate” consists of a coumarin core with a methyl acetate chain attached .Scientific Research Applications
Indole Derivatives and Alkaloids
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and exhibit diverse biological activities. Researchers have explored novel methods for synthesizing indoles due to their importance. Interestingly, the synthesis of indoles often involves the Japp–Klingemann reaction and the Fischer indole synthesis . Investigating the construction of indoles within selected alkaloids sheds light on their biological relevance.
Anti-HIV Activity
Indole derivatives have attracted attention for their potential anti-HIV properties. Researchers have synthesized novel indolyl and oxochromenyl xanthenone derivatives and studied their molecular docking as anti-HIV-1 agents . These compounds may offer new avenues for combating viral infections.
Click Reactions and Triazole Synthesis
The compound’s structure suggests potential reactivity. For instance, an efficient catalytic system based on 7,8-dihydroxy-4-methylcoumarin (DHMC) and copper acetate has been applied in click reactions for triazole synthesis. This system provides mild, cost-effective, and environmentally friendly conditions for the formation of triazole compounds .
Neuroprotective Effects
In animal studies, 5,7-dihydroxy-6-methoxy-2(4-methoxyphenyl)benzofuran (DMPC), a derivative of our compound, demonstrated ameliorating effects. Administered before an acquisition trial, DMPC showed promise in protecting against cognitive impairment induced by scopolamine or MK-801 . Further research could explore its neuroprotective mechanisms.
Safety and Hazards
properties
IUPAC Name |
methyl 2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O6/c1-6-8(5-11(16)18-2)13(17)19-10-4-7(14)3-9(15)12(6)10/h3-4,14-15H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXZZQOKSOVMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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